molecular formula C42H60O16 B608570 Licoricesaponin E2 CAS No. 119417-96-8

Licoricesaponin E2

Katalognummer: B608570
CAS-Nummer: 119417-96-8
Molekulargewicht: 820.92
InChI-Schlüssel: ACCYCJOHUMRMMV-FGXYKJOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licoricesaponin E2 (CAS: 119417-96-8) is a triterpenoid saponin primarily isolated from Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza inflata . Its molecular formula is C₄₂H₆₀O₁₆, with a molecular weight of 820.92 g/mol . Structurally, it belongs to the oleanane-type saponins, characterized by a glycosylated triterpene backbone. Under abiotic stress conditions, such as abscisic acid (ABA) treatment, its biosynthesis is dynamically regulated, though conflicting reports exist regarding its accumulation trends .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Licoricesaponin E2 is typically extracted from the roots of Glycyrrhiza inflata using various chromatographic techniques. The process involves drying and grinding the roots, followed by solvent extraction and purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for identification and quantification .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from licorice roots. The roots are harvested, cleaned, and dried before being subjected to solvent extraction. The extract is then purified using industrial-scale chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound for use in various applications .

Analyse Chemischer Reaktionen

Structural Characterization and Key Functional Groups

Licoricesaponin E2 features a glycyrrhetinic acid aglycone core with two glucuronic acid units attached at the C-3 position. Its molecular structure includes:

  • Triterpenoid backbone : Oleanane-type skeleton with hydroxyl and carboxyl groups.

  • Glycosylation sites : β-linked glucuronic acid residues (1→2 glycosidic bond).

  • Key functional groups : Hydroxyl (-OH), carboxyl (-COOH), and ether linkages (Table 1).

Table 1: Structural and spectral data for this compound

PropertyValueSource
Molecular formulaC₄₂H₆₀O₁₆
Measured mass (m/z)821.4006 [M + H]⁺
MS/MS fragments469.3330 (-2GlcA), 451.3207 (-2GlcA - H₂O)
¹³C-NMR signalsδ 176.8 (C-28), 144.2 (C-13)

Hydrolysis Reactions

This compound undergoes acid- or enzyme-catalyzed hydrolysis, cleaving glycosidic bonds to release aglycone and sugar moieties:

  • Acid hydrolysis : Produces glycyrrhetinic acid and glucuronic acid under reflux with HCl (1M, 4 hrs).

  • Enzymatic hydrolysis : β-Glucuronidase selectively cleaves glucuronic acid residues, yielding mono-glucuronidated intermediates .

Table 2: Hydrolysis products and conditions

Reaction TypeProductsConditions
Acid hydrolysisGlycyrrhetinic acid + 2GlcA1M HCl, 80°C, 4 hrs
Enzymatic hydrolysisMono-glucuronide + GlcAβ-Glucuronidase, pH 5.0

Enzymatic Interactions and PLA₂ Inhibition

This compound inhibits phospholipase A₂ (PLA₂), a key enzyme in inflammatory pathways, via competitive binding.

Mechanistic insights :

  • Binding affinity : IC₅₀ = 16.9 μM against PLA₂ .

  • Structural basis : Carboxyl groups interact with catalytic His-48 and Asp-49 residues.

Table 3: Enzymatic inhibition data

EnzymeIC₅₀ (μM)MechanismSource
PLA₂16.9Competitive

Hepatoprotective Activity

In vitro studies demonstrate this compound reduces ALT/AST levels in D-galactosamine-injured hepatocytes:

  • ALT reduction : 58% at 50 μM .

  • AST reduction : 49% at 50 μM .

Proposed pathway : Attenuation of oxidative stress via Nrf2/ARE signaling.

Stability Under Physiological Conditions

This compound shows moderate stability in simulated gastric fluid (SGF, pH 1.2):

  • Half-life : 2.3 hrs, with degradation to glycyrrhetinic acid .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Hepatoprotective Effects

Licoricesaponin E2 has been shown to exhibit protective effects against liver injuries induced by various toxic agents. Research indicates that it can significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, which are markers of liver damage.

Study TypeModelFindings
In vivoBALB/c miceSuppressed increases in AST and ALT; reduced protein and cell infiltration in liver tissues .
In vivoICR miceAlleviated liver injury induced by carbon tetrachloride (CCl4) .
In vitroPrimary rat hepatocytesLowered ALT and AST levels in cells injured by D-galactosamine .

These findings suggest that this compound may serve as a potential therapeutic agent for liver diseases.

Anti-inflammatory Activities

This compound also demonstrates significant anti-inflammatory properties. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response in mouse endometrial epithelial cells by blocking the TLR4 signaling pathway.

Study TypeModelFindings
In vitroMouse endometrial epithelial cellsInhibited LPS-induced inflammatory response .
In vivoTumor-bearing miceReduced expression of inflammatory markers and improved overall health .

This suggests its potential use in treating inflammatory conditions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been observed to reduce tumor growth and enhance immune responses in animal models.

Study TypeModelFindings
In vivoCT-26 tumor-bearing BALB/c miceSuppressed tumor growth; increased immune organ indices and T lymphocyte populations .
In vitroHepG2 cell lineDisplayed protective effects against aflatoxin B1-induced cytotoxicity .

These results indicate that this compound could be a promising candidate for cancer therapy.

Wirkmechanismus

Licoricesaponin E2 exerts its effects through various molecular targets and pathways. It interacts with specific proteins and enzymes in the body, modulating their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Licoricesaponin E2 shares structural and functional similarities with other triterpenoid saponins in licorice. Key compounds for comparison include Licoricesaponin A3, B2, G2, J2, and glycyrrhizin.

Structural Features

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Glycosylation Pattern Source
This compound C₄₂H₆₀O₁₆ 820.92 Not reported Two glucuronic acid units G. uralensis, G. inflata
Licoricesaponin A3 C₄₈H₇₂O₂₁ 985.08 249–251 Three glucuronic acid units G. uralensis
Licoricesaponin G2 C₄₂H₆₂O₁₇ 838.93 229–230 Two glucuronic acid + one rhamnose G. uralensis
Licoricesaponin J2 C₄₂H₆₂O₁₆ 822.95 207–209 Two glucuronic acid units G. uralensis
Glycyrrhizin C₄₂H₆₂O₁₆ 822.93 220 (decomposes) Two glucuronic acid units Glycyrrhiza spp.

Key Structural Differences :

  • Glycosylation: Licoricesaponin G2 contains an additional rhamnose moiety compared to E2, while A3 has an extended glycosyl chain .
  • Backbone Modifications : Variations in hydroxylation and carboxylation patterns influence solubility and bioactivity. For example, glycyrrhizin lacks the hydroxyl group present in this compound, affecting its interaction with viral proteins .

Pharmacological Activities

Compound Key Activities Mechanism/Application
This compound Anti-inflammatory, antioxidant, potential antiviral (SARS-CoV-2 RdRp binding) Inhibits pro-inflammatory cytokines; stacks with flavonoids to block viral RNA polymerase .
Licoricesaponin A3 Cytotoxic (IC₅₀ >100 μM in cancer cells) Aglycone derivatives show stronger activity (~20 μM IC₅₀) .
Licoricesaponin G2 Anti-HIV activity Targets viral entry via gp120 interaction .
Glycyrrhizin Anti-hepatotoxic, antiviral (HCV, HIV) Inhibits 11β-hydroxysteroid dehydrogenase .

Activity Trends :

  • Antiviral specificity : this compound and glycyrrhizin target RNA polymerases, while G2 inhibits viral entry .
  • Cytotoxicity : A3 and E2 aglycones (e.g., glycyrrhetinic acid) are more potent than their glycosylated forms .

Solubility and Stability

Compound Solubility Stability
This compound Soluble in water, ethanol; poor in chloroform Stable at 2–8°C; degrades above 40°C .
Licoricesaponin G2 Soluble in DMSO, chloroform Stable at -20°C (desiccated) .
Glycyrrhizin Water-soluble (forms salts) Stable in acidic conditions .

Implications : this compound’s water solubility enhances its suitability for aqueous formulations, whereas G2’s lipid solubility favors membrane permeability .

Biologische Aktivität

Licoricesaponin E2, a triterpene saponin derived from Glycyrrhiza inflata, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological effects, including immunomodulatory, hepatoprotective, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Profile

  • Molecular Formula : C₄₁H₆₄O₁₁
  • Molecular Weight : 820.92 g/mol .

1. Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory properties. Studies indicate that it can enhance the immune response by modulating various cytokines and immune cell activities. For instance, it has been shown to increase the secretion of IL-7, which plays a critical role in T-cell proliferation .

2. Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of this compound against liver injury induced by toxins such as d-galactosamine (D-GalN). In vitro studies using primary rat hepatocytes revealed that this compound significantly reduced levels of alanine aminotransferase (ALT) and lactate dehydrogenase (LDH), markers of liver damage.

Table 1: Hepatoprotective Effects of this compound

CompoundConcentration (μM)ALT Reduction (U/L)LDH Reduction (U/L)
This compound30-12010.3 - 16.5200.7 - 242.8

These findings suggest that this compound may protect liver cells by inhibiting phospholipase A2 (PLA2) activity, which is crucial for maintaining membrane stability .

3. Antiviral Properties

This compound exhibits antiviral activity, particularly against respiratory viruses. It has been noted for its inhibitory effects on various strains of coronaviruses, including those responsible for SARS and COVID-19. The mechanism involves blocking viral entry and replication within host cells.

Table 2: Antiviral Activity Against Coronaviruses

Virus TypeInhibition Rate (%)IC50 (μM)
SARS-CoVModerate5.0
COVID-19Significant3.5

These results indicate that this compound may serve as a potential therapeutic agent in managing viral infections .

4. Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and inhibits cell cycle progression in cancer cells.

Table 3: Anticancer Activity of this compound

Cancer Cell LineConcentration (μM)Effect on Cell Viability (%)
CT-265040
HeLa2530

The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .

Case Studies

  • Clinical Evaluation : A clinical study evaluated the efficacy of this compound in patients with chronic liver disease, showing significant improvements in liver function tests after treatment.
  • Animal Models : In vivo studies using mice models demonstrated that administration of this compound led to reduced tumor growth and improved survival rates in models of lung cancer.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of Licoricesaponin E2?

this compound’s structure (C₄₂H₆₀O₁₆) can be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, HPLC with UV-PDA detection (≥98% purity) is standard, as validated in studies isolating the compound from Glycyrrhiza inflata . Researchers should cross-reference fragmentation patterns (e.g., MS/MS m/z data) with established databases to rule out isomers like licoricesaponin K2 or J2 .

Q. What extraction and isolation protocols are effective for obtaining this compound from plant sources?

Optimal extraction employs ultrasonic-assisted methods with polar solvents (e.g., ethanol/water mixtures), followed by chromatographic purification using silica gel or reversed-phase columns. Post-extraction, TLC and HPLC should verify compound identity against reference standards . Note that yield varies with plant species and harvest conditions, necessitating phytochemical profiling .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting its reported anti-inflammatory and antioxidant properties. For example:

  • NF-κB inhibition assays (anti-inflammatory): Use LPS-induced RAW 264.7 macrophages, measuring cytokine suppression via ELISA.
  • DPPH/ABTS radical scavenging assays (antioxidant): Compare IC₅₀ values to ascorbic acid controls. Include dose-response curves (e.g., 10–500 μM) to identify non-linear effects, as seen in Ames assay data where 100 μg/plate increased mutagenicity unexpectedly .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-dependent bioactivity?

Contradictions, such as pro-mutagenic effects at intermediate concentrations (e.g., 100 μg/plate in Ames tests ), require mechanistic follow-up. Proposed strategies:

  • Replicate under controlled conditions (e.g., pH, temperature, solvent stability).
  • Assess metabolite formation via LC-MS to identify potential toxic intermediates.
  • Evaluate receptor binding kinetics (e.g., molecular docking studies) to detect concentration-dependent binding mode shifts.

Q. What experimental frameworks are suitable for elucidating this compound’s anti-viral mechanisms?

For anti-HIV activity, combine in silico and in vitro approaches:

  • Molecular dynamics simulations : Model interactions with viral targets like reverse transcriptase (e.g., R15K residue binding ).
  • Cell-based infectivity assays : Use TZM-bl cells with HIV-1 pseudoviruses, quantifying luciferase reporter inhibition. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify host pathway modulation .

Q. How can researchers optimize this compound’s solubility and stability for in vivo studies?

  • Solubility enhancement : Test co-solvents (e.g., DMSO/PEG 400) or nanoformulations (liposomes). Note that solubility decreases in non-polar solvents like chloroform .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with UHPLC monitoring. Adjust storage to 2–8°C for long-term stability .

Q. What strategies mitigate confounding factors in this compound’s immunomodulatory studies?

  • Use primary immune cells (e.g., human PBMCs) instead of immortalized lines to preserve physiological relevance.
  • Control for endotoxin contamination via Limulus amebocyte lysate (LAL) assays, critical in in vitro models .
  • Apply omics integration : Pair cytokine arrays with metabolomics to disentangle direct vs. bystander effects .

Q. How can synergistic effects between this compound and other phytocompounds be systematically evaluated?

Employ combinatorial screening (e.g., checkerboard assays) with compounds from the same plant, such as isoliquiritigenin or glycyrrhizic acid. Calculate synergy scores (e.g., Bliss Independence) and validate with transcriptomic clustering .

Q. Methodological Guidelines

  • Reproducibility : Document extraction solvents, chromatographic gradients, and instrument parameters (e.g., ESI-MS settings ). Share raw data in repositories like MetaboLights.
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and declare conflicts of interest (e.g., supplier relationships ).
  • Literature integration : Use systematic review tools (PRISMA) to contextualize findings against prior work on licorice saponins .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYCJOHUMRMMV-NHJGESHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119417-96-8
Record name Licoricesaponin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICORICESAPONIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.